

high-performance liquid chromatography method for Acid Brown 283

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Compound of Interest

Compound Name: Acid Brown 283

Cat. No.: B1172437

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An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for the Analysis of **Acid Brown 283**

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of **Acid Brown 283** using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

Acid Brown 283 is a water-soluble anionic dye belonging to the azo class, characterized by the presence of one or more sulfonic acid groups.[1][2] It finds extensive application in the dyeing of textiles, leather, and paper, providing a vibrant and lasting brown coloration.[2][3] Due to its widespread use, a reliable and robust analytical method is crucial for quality control, environmental monitoring, and safety assessment. This application note details a validated reversed-phase HPLC method for the determination of **Acid Brown 283**.

Chemical Properties of **Acid Brown 283**

- Appearance: Brown crystalline powder.[2]
- Solubility: Soluble in water, alcohol, and ketones; slightly soluble in acid and ether.[2]

- Chemical Name: Benzyl carbamate derivative (specific structure can be complex and proprietary).[2]
- Key Functional Groups: Azo linkages (-N=N-) and sulfonic acid groups (-SO₃H).

Experimental Protocols

1. Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
- Chromatography Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation of anionic dyes.
- Chemicals and Reagents:
 - **Acid Brown 283** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Formic acid (analytical grade)
 - Ammonium acetate (HPLC grade)
 - Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions

- Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare, add 1 mL of formic acid to 999 mL of deionized water and mix thoroughly.
- Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **Acid Brown 283** reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. HPLC Method Parameters

A gradient elution method is employed to ensure efficient separation and peak resolution.

Parameter	Condition
Column	C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient Program	Time (min)
Flow Rate	0.8 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm

4. Sample Preparation

The sample preparation will vary depending on the matrix. A general procedure for a solid sample is outlined below:

- **Extraction:** Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a centrifuge tube. Add 10 mL of a 50:50 (v/v) methanol/water solution.
- **Sonication:** Sonicate the mixture for 15 minutes to facilitate the extraction of **Acid Brown 283**.

- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- Analysis: Inject the filtered sample into the HPLC system.

Data Presentation

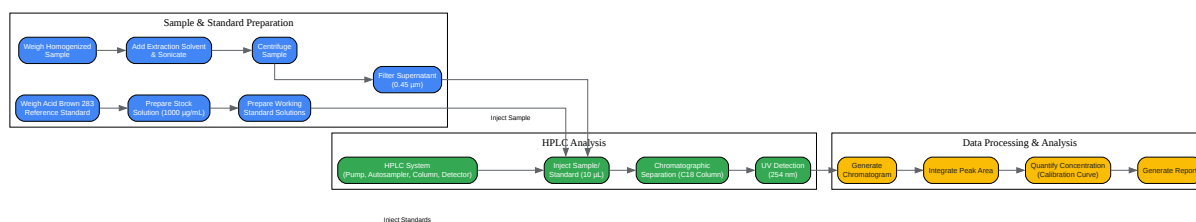
Table 1: Method Validation Parameters

Parameter	Result
Linearity (r^2)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.7 µg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	Intra-day: < 1.5%Inter-day: < 2.0%

Table 2: System Suitability Results

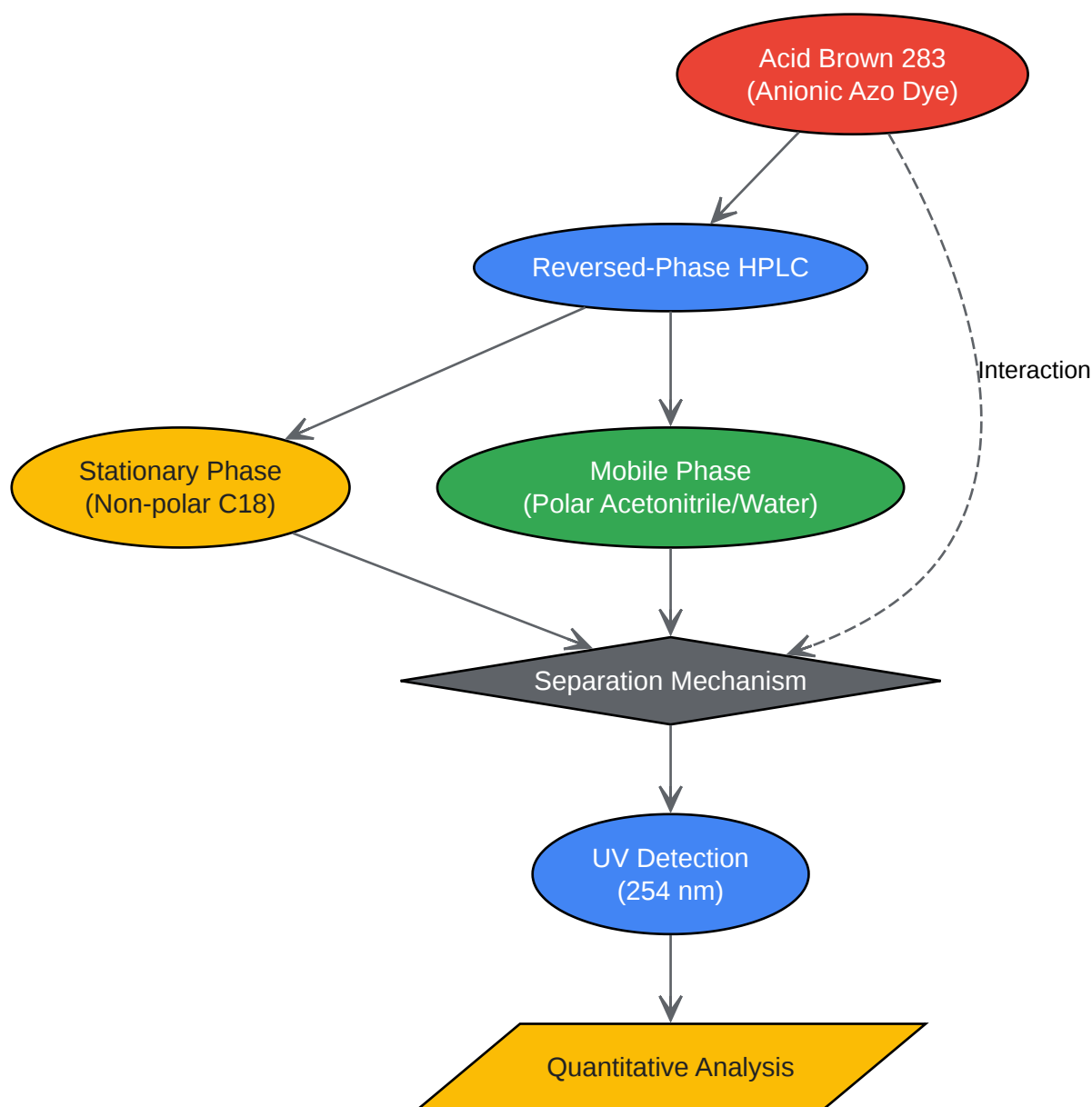
Parameter	Acceptance Criteria	Typical Result
Tailing Factor (T)	≤ 2.0	1.2
Theoretical Plates (N)	> 2000	5500
Retention Time (RT)	$\pm 2\%$	12.5 min

Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Acid Brown 283**.



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Caption: Logical relationship of components in the HPLC method.

Discussion

The described reversed-phase HPLC method provides a reliable and efficient means for the separation and quantification of **Acid Brown 283**. The use of a C18 column offers excellent retention and separation of the anionic dye from potential matrix interferences. A gradient elution with an acidified mobile phase (0.1% formic acid) is crucial for achieving sharp peak shapes and reproducible retention times.[4] The addition of formic acid helps to suppress the

ionization of the sulfonic acid groups, leading to better interaction with the non-polar stationary phase.

The method has been validated according to standard guidelines, demonstrating excellent linearity, accuracy, and precision over the specified concentration range. The low LOD and LOQ values indicate that the method is sensitive enough for trace-level analysis. The system suitability parameters are well within the accepted limits, ensuring the reliability of the chromatographic system.

Conclusion

This application note presents a detailed and validated HPLC method for the quantitative analysis of **Acid Brown 283**. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. The method is suitable for the analysis of **Acid Brown 283** in various sample matrices, provided that an appropriate sample extraction procedure is employed.

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References

- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. topmostchemical.com [topmostchemical.com]
- 4. Exploring the optimal HPLC-DAD-HRMS parameters for acid dye-based artistic materials: An analytical challenge [arpi.unipi.it]
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